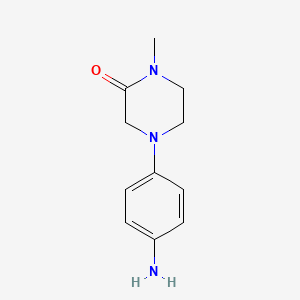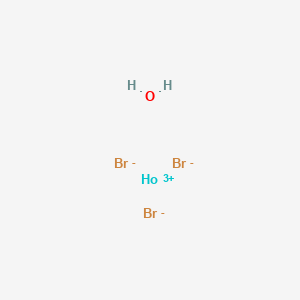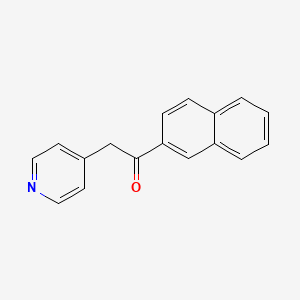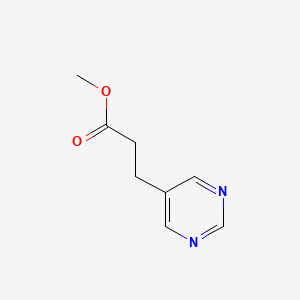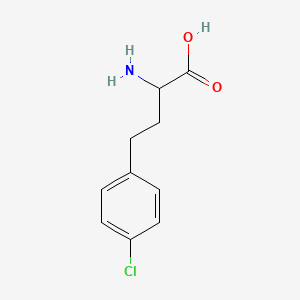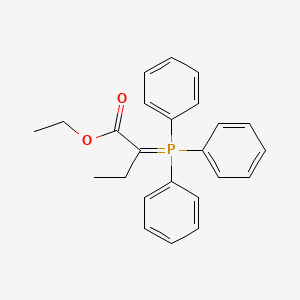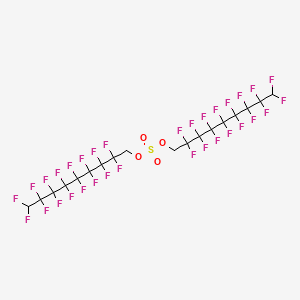
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate
Descripción general
Descripción
Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate, commonly known as PF9DS, is a perfluorinated compound that has gained significant attention in scientific research due to its unique chemical properties. PF9DS is a surfactant that is widely used in various applications, including in the synthesis of nanoparticles, as a surface modifier, and in the preparation of polymer materials.
Mecanismo De Acción
PF9DS is a surfactant that works by reducing the interfacial tension between two immiscible phases, such as oil and water. It has a hydrophobic tail and a hydrophilic head, allowing it to form a stable monolayer at the interface of two phases. The hydrophobic tail interacts with the hydrophobic phase, while the hydrophilic head interacts with the hydrophilic phase, leading to the formation of a stable interface. PF9DS has been shown to form a stable monolayer on the surface of nanoparticles, leading to improved stability and dispersibility.
Biochemical and Physiological Effects:
PF9DS is a perfluorinated compound that has been shown to have low toxicity in vitro and in vivo. It has been shown to have no adverse effects on the growth and viability of mammalian cells. PF9DS has also been shown to have no significant effect on the immune system, reproductive system, or endocrine system. However, further studies are needed to determine the long-term effects of PF9DS exposure on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PF9DS has several advantages for lab experiments, including its ability to improve the stability and dispersibility of nanoparticles, its ability to modify the surface of polymer materials, and its low toxicity. However, PF9DS has some limitations, including its cost and the need for organic solvents for its synthesis.
Direcciones Futuras
There are several future directions for the use of PF9DS in scientific research. One potential application is in the synthesis of multifunctional nanoparticles for biomedical applications, such as drug delivery and imaging. PF9DS can be used to improve the stability and dispersibility of these nanoparticles, leading to better control over their size and shape. Another potential application is in the preparation of polymer materials with improved mechanical properties and thermal stability. PF9DS can be used as a surface modifier to improve the adhesion between the polymer and other materials, such as metals and ceramics. Finally, further studies are needed to determine the long-term effects of PF9DS exposure on human health and the environment.
Aplicaciones Científicas De Investigación
PF9DS has been extensively used in scientific research due to its unique chemical properties. It is widely used as a surfactant in the synthesis of nanoparticles, including gold, silver, and iron oxide nanoparticles. PF9DS has been shown to improve the stability and dispersibility of nanoparticles, leading to better control over their size and shape. PF9DS is also used as a surface modifier in the preparation of polymer materials, such as polyurethane and polystyrene. It has been shown to improve the mechanical properties and thermal stability of these materials.
Propiedades
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F32O4S/c19-3(20)7(27,28)11(35,36)15(43,44)17(47,48)13(39,40)9(31,32)5(23,24)1-53-55(51,52)54-2-6(25,26)10(33,34)14(41,42)18(49,50)16(45,46)12(37,38)8(29,30)4(21)22/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFWCQTHZFNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



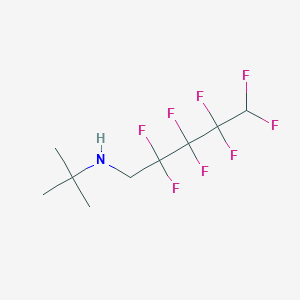
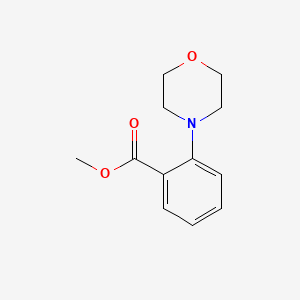
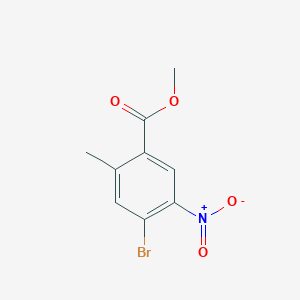
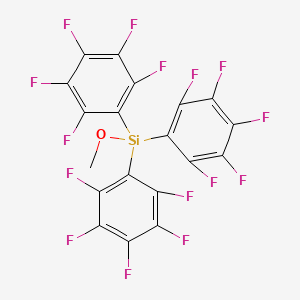
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)

